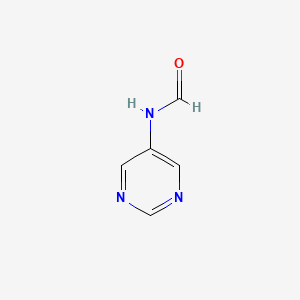

5-Formamidopyrimidine

Descripción

Overview of Oxidatively Induced DNA Damage and Purine (B94841) Lesions

The genetic integrity of an organism is under constant threat from both endogenous and exogenous sources of damage. Reactive oxygen species (ROS), which are generated through normal metabolic processes, inflammatory responses, and exposure to external agents like ionizing radiation, are a primary source of this threat. nih.gov When the production of ROS overwhelms a cell's antioxidant defenses, a state of oxidative stress ensues, leading to widespread damage to cellular macromolecules, including DNA. nih.gov

This oxidative damage can manifest as abasic sites, single-strand breaks, and various modifications to the DNA bases and sugar moieties. nih.gov The purine bases, guanine (B1146940) and adenine (B156593), are particularly susceptible to oxidative attack. The reaction of ROS, particularly the hydroxyl radical (•OH), with purines can lead to a variety of lesions. nih.gov Among the most studied are 8-oxopurine (8-oxo-Pu) lesions, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), which are recognized as biomarkers of oxidative stress. nih.govmdpi.comresearchgate.net Another significant class of purine lesions includes formamidopyrimidines, which arise from the oxidative degradation of the purine ring structure. nih.gov The formation of 2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy-Gua) and 4,6-diamino-5-formamidopyrimidine (B1223167) (Fapy-Ade) is a notable consequence of oxidative stress, often initiated by a hydroxyl radical attack at the C8 position of the purine. nih.govnih.gov

Contextual Significance of 5-Formamidopyrimidine as a Distinct DNA Adduct

This compound (Fapy) lesions, including Fapy-adenine (FapyAde) and Fapy-guanine (FapyGua), represent a significant class of DNA damage resulting from the opening of the purine's imidazole (B134444) ring. acs.org These adducts are recognized as major lesions generated by hydroxyl radical attack, UV radiation, and photosensitization. nist.gov Their biological importance is underscored by their detectable background levels in living cells and their increased formation following exposure to DNA-damaging agents. nist.gov

The formation of Fapy lesions is mechanistically linked to the same precursor radical that forms the well-known 8-oxopurine lesions, indicating they are a common outcome of oxidative DNA damage. acs.orgoup.com In some cellular environments, FapyGua is produced with greater efficiency than 8-oxoGua. nih.gov The structural alteration caused by the cleavage of the imidazole ring provides the molecule with more degrees of freedom, which can disrupt normal DNA functions. acs.org Fapy lesions are considered premutagenic and may play a role in carcinogenesis. acs.orgnist.gov For instance, the formamidopyrimidine adduct of aflatoxin B1 (AFB1-FAPY) is considered a prime candidate for the genotoxicity and mutagenicity that can lead to liver cancer. pnas.org The persistence of certain N5-substituted Fapy adducts in cells further highlights their potential contribution to the carcinogenic effects of various DNA alkylating agents. acs.org

Classification and Nomenclature of this compound and Related Adducts

The term "this compound" broadly refers to a class of DNA lesions characterized by the opening of the imidazole ring of a purine base. These adducts are further classified based on the original purine and the nature of any substitution at the N5 position.

FapyAde and FapyGua : These are the fundamental, unsubstituted formamidopyrimidine lesions. They are formed when the imidazole ring of adenine or guanine is cleaved, typically following oxidative attack. nih.gov The initial step often involves the addition of a hydroxyl radical to the C8 position of the purine ring, which, after a subsequent one-electron reduction, leads to the opening of the imidazole ring. nih.govnih.gov The resulting structures are named based on the parent purine.

| Parent Purine | Resulting Fapy Lesion | Full Chemical Name |

| Adenine | FapyAde | 4,6-diamino-5-formamidopyrimidine nih.govnih.gov |

| Guanine | FapyGua | 2,6-diamino-4-hydroxy-5-formamidopyrimidine nih.govnih.gov |

N5-Substituted Fapy : This category comprises formamidopyrimidine adducts that have an alkyl or other chemical group attached to the N5 atom of the opened imidazole ring. nih.govacs.org These lesions, denoted as N5-R-FAPy, are not typically formed by simple oxidative stress but result from exposure to various alkylating agents. nih.govacs.org The process begins with the alkylation of the N7 position of guanine or adenine. nih.govacs.org This creates a positive charge and destabilizes the purine, making it susceptible to two competing reactions: depurination or imidazole ring opening. nih.gov Under basic conditions, the imidazole ring opening is favored, yielding the stable N5-substituted formamidopyrimidine adduct. nih.gov These adducts are often persistent in cells and are linked to the toxicity and mutagenicity of the causative agents. nih.govacs.org

| Agent Type | Examples of Agents Leading to N5-Substituted Fapy Adducts |

| Methylating Agents | N-methylnitrosamines, Dimethyl sulfate (B86663), N-methylnitrosourea, 1,2-dimethylhydrazine, N,N-dimethylnitrosamine nih.gov |

| Mycotoxins | Aflatoxin B1 epoxide nih.gov |

| Tobacco Carcinogens | 4-(methylnitrosamino)-1-(pyridyl)-1-butanone (NNK) nih.gov |

| Chemotherapeutics | Cyclophosphamide, Mitomycin C nih.gov |

| Industrial Chemicals | Ethyleneimine nih.gov |

N5-substituted Fapy lesions present significant structural complexity, as they can exist as a mixture of rotamers and isomerize between different anomeric and sugar forms (furanose-pyranose). nih.govacs.org This complexity has made their synthesis and study challenging. nih.gov

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C5H5N3O |

|---|---|

Peso molecular |

123.11 g/mol |

Nombre IUPAC |

N-pyrimidin-5-ylformamide |

InChI |

InChI=1S/C5H5N3O/c9-4-8-5-1-6-3-7-2-5/h1-4H,(H,8,9) |

Clave InChI |

NKKLCOFTJVNYAQ-UHFFFAOYSA-N |

SMILES |

C1=C(C=NC=N1)NC=O |

SMILES canónico |

C1=C(C=NC=N1)NC=O |

Origen del producto |

United States |

Mechanisms of Formation of 5 Formamidopyrimidine Lesions

Oxidative Pathways Leading to Formamidopyrimidine Formation

Oxidative stress is a primary contributor to the formation of 5-formamidopyrimidine lesions in DNA. These pathways involve the generation of reactive oxygen species (ROS) that interact with and modify the purine (B94841) bases, adenine (B156593) and guanine (B1146940).

Hydroxyl Radical Attack on Purine Bases

The hydroxyl radical (•OH) is a highly reactive oxygen species that can readily attack the electron-rich purine bases of DNA. nih.gov In the case of guanine, the •OH radical preferentially adds to the C8 position, forming a C8-OH-adduct radical. researchgate.netnih.govresearchgate.net This intermediate is a crucial branching point in the formation of different DNA lesions. Similarly, the hydroxyl radical reacts with adenine by adding to its double bonds, with addition at the C8 and C4 positions being the most frequent, accounting for 37% and 50% of additions, respectively. mdpi.comrsc.org

The formation of 4,6-diamino-5-formamidopyrimidine (B1223167) (FapyAde) and 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua) are major DNA lesions that result from hydroxyl radical attack. mdpi.comnih.gov These lesions have been identified in various biological systems, including the DNA from neoplastic livers of English sole exposed to carcinogens, supporting the role of hydroxyl radical-induced purine modification in tumorigenesis. nih.gov

One-Electron Reduction of C8-OH-Adduct Radicals of Purines

Following the initial attack by a hydroxyl radical, the resulting C8-OH-adduct radical of a purine base can undergo one of two competing reactions: one-electron oxidation or one-electron reduction. nih.govresearchgate.netresearchgate.net The one-electron reduction of this radical intermediate leads to the formation of formamidopyrimidines. nih.govresearchgate.netresearchgate.net This process involves the opening of the imidazole (B134444) ring of the purine. researchgate.netrsc.orgscispace.com

Specifically, the C8-OH-adduct radical of guanine, upon one-electron reduction and protonation, undergoes ring opening to form FapyGua. nih.gov A similar pathway involving the C8-OH-adduct radical of adenine results in the formation of FapyAde. rsc.orgscispace.com This reductive pathway is a key distinction from the formation of 8-oxopurines, which arise from the one-electron oxidation of the same C8-OH-adduct radical precursor. nih.govresearchgate.netnih.gov

Influence of Redox Environment and Oxygen Concentration on Formation Pathways

The cellular redox environment and the concentration of oxygen play a critical role in determining the fate of the C8-OH-adduct radical and, consequently, the relative yields of formamidopyrimidines and 8-oxopurines. researchgate.net In the presence of oxygen, the formation of 8-oxoguanine (8-oxoGua) is favored at the expense of FapyGua. researchgate.netpsu.edu This is because oxygen can oxidize the C8-OH-adduct radical, promoting the pathway leading to 8-oxoGua. researchgate.net

Conversely, under anoxic or low-oxygen conditions, the reductive pathway is favored, leading to a higher yield of formamidopyrimidine lesions. researchgate.netnih.govresearchgate.net This has been demonstrated in studies involving gamma-irradiation of DNA, where the relative yield of FapyGua compared to 8-oxodGuo was higher in the absence of oxygen. psu.edu Therefore, the ratio of formamidopyrimidines to 8-oxopurines can serve as an indicator of the oxidative conditions under which DNA damage occurred.

Photodynamic and UV Radiation-Induced Formation

In addition to hydroxyl radical-mediated damage, formamidopyrimidine lesions can also be generated through photodynamic processes and direct UV radiation. mdpi.comnih.gov UV radiation can induce the formation of a purine radical cation via photoionization. researchgate.net This radical cation can then undergo hydration, leading to the formation of the C8-OH-adduct radical, which subsequently follows the reductive pathway to yield formamidopyrimidines. researchgate.net

Both FapyAde and FapyGua have been identified as products of UV irradiation of DNA. researchgate.netbioone.orgnih.gov Studies have shown that the formation of Fapy products is a significant photo-transformation pathway for guanine derivatives in oxygen-free aqueous solutions upon both low- and high-intensity UV irradiation. nih.gov

Alkylation-Induced Formation of N5-Substituted Formamidopyrimidines

Another significant pathway to formamidopyrimidine derivatives involves the alkylation of purine bases, which leads to the formation of N5-substituted formamidopyrimidines.

Imidazole Ring Opening of N7-Alkylpurine Lesions

A variety of endogenous and exogenous alkylating agents can attack the N7 position of guanine and adenine in DNA, which are highly nucleophilic. nih.govresearchgate.net This alkylation results in the formation of N7-alkylpurine adducts. nih.govgrantome.com The resulting positive charge on the N7 atom destabilizes the imidazole ring of the purine. nih.gov

Formation Triggered by Alkylating Agents (e.g., Methylating Agents, Aflatoxin B₁, Nitrogen Mustards)

The formation of this compound (FAPy) lesions is frequently initiated by the action of alkylating agents, which are reactive compounds that introduce alkyl groups into biological macromolecules. researchgate.netresearchgate.net The N7 position of guanine is a primary target for these agents due to its high nucleophilicity. nih.govnih.gov This initial alkylation event at the N7 position of guanine results in the formation of an unstable cationic adduct, N7-alkylguanine. researchgate.netresearchgate.net This adduct is a crucial intermediate that can then undergo further reactions, one of which is the formation of a FAPy lesion. researchgate.netportlandpress.com

A variety of alkylating agents are known to induce the formation of FAPy lesions. These include:

Methylating agents: Compounds like N-methyl-N-nitrosourea (MNU) and dimethyl sulfate (B86663) can methylate the N7 position of guanine, leading to the formation of 7-methylguanine. nih.govoup.com This N7-methylguanine can then undergo imidazole ring opening to form a methyl-FAPy-dG adduct. researchgate.netnih.gov

Aflatoxin B₁ (AFB₁): This potent mycotoxin, upon metabolic activation to its reactive epoxide form, readily attacks the N7 position of guanine. oup.comacs.org The resulting AFB₁-N7-dG adduct is unstable and can undergo imidazole ring opening to form the persistent and highly mutagenic AFB₁-FAPy-dG lesion. oup.compsu.edupnas.org This conversion is considered a key step in the carcinogenicity of AFB₁. nih.govpnas.org

Nitrogen Mustards: This class of bifunctional alkylating agents, used in chemotherapy, also targets the N7 position of guanine. acs.orgwindows.net The initial monoadduct can undergo hydrolysis to form a nitrogen half-mustard-N7-dG adduct, which can then lead to the formation of a stable ring-opened N⁵-substituted formamidopyrimidine (NM-Fapy-G) adduct. researchgate.netacs.org

The formation of these N⁵-substituted FAPy lesions is a significant pathway for the genotoxicity of these alkylating agents, contributing to their mutagenic and carcinogenic effects. nih.govacs.org

Role of pH and Base-Catalyzed Ring Opening

The transformation of the initially formed N7-alkylguanine adduct into a this compound lesion is significantly influenced by pH. The positively charged N7-alkylguanine adduct is inherently unstable and can undergo two competing reactions: depurination, which is the cleavage of the glycosidic bond, and imidazole ring opening to form the FAPy lesion. nih.gov

While depurination is favored under acidic conditions (low pH), the formation of FAPy adducts is promoted under alkaline or basic conditions. researchgate.netnih.gov The hydroxide-mediated opening of the imidazole ring in N7-alkylguanine is a key step in this process. portlandpress.com Electron-withdrawing groups on the N7 substituent can make the C8-N9 bond more susceptible to attack by hydroxide (B78521) ions, thereby facilitating the ring-opening process. nih.gov

At physiological pH, the imidazole ring of 7-methylguanosine (B147621) can open to form the corresponding formamidopyrimidine derivative. researchgate.net For some adducts, like the one formed from Aflatoxin B₁, this ring opening occurs readily at physiological pH. nih.gov This base-catalyzed mechanism underscores the importance of the cellular environment in determining the fate of N7-alkylguanine adducts and the subsequent formation of the more stable and often more mutagenic FAPy lesions. psu.edu

Intermediates and Precursors in Formamidopyrimidine Generation (e.g., 8-Hydroxyguanine (B145757) Radical Intermediate)

Beyond alkylation, this compound lesions can also be generated through oxidative DNA damage. researchgate.netnih.gov A key intermediate in this pathway is the 8-hydroxyguanine radical (8-OH-Gua•). nih.govwayne.edu This radical is formed by the addition of a hydroxyl radical (•OH) to the C8 position of guanine. acs.org

The 8-hydroxyguanine radical is a common precursor for two major oxidative DNA lesions: 8-oxoguanine (8-oxoGua) and 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua). researchgate.netnih.govacs.org The formation of these two lesions from the common radical intermediate is competitive and depends on the subsequent redox reactions. nih.gov

One-electron oxidation of the 8-hydroxyguanine radical leads to the formation of 8-oxoguanine. nih.govacs.org

One-electron reduction of the same radical intermediate results in the opening of the imidazole ring and the formation of FapyGua. researchgate.netnih.govnih.govacs.org

Therefore, the 8-hydroxyguanine radical represents a critical branch point in the pathways of oxidative DNA damage, leading to either the widely studied 8-oxopurine lesions or the formamidopyrimidine lesions. nih.gov The relative amounts of these lesions formed can depend on the specific conditions of oxidative stress. nih.gov

Table 1: Alkylating Agents Leading to this compound Formation

| Alkylating Agent | Initial Adduct | Resulting FAPy Lesion |

|---|---|---|

| Methylating Agents (e.g., MNU) | 7-methylguanine | Methyl-Fapy-dG |

| Aflatoxin B₁ | AFB₁-N7-dG | AFB₁-Fapy-dG |

| Nitrogen Mustards | Nitrogen half-mustard-N7-dG | NM-Fapy-G |

Synthetic Methodologies for 5 Formamidopyrimidine and Its Derivatives

Chemical Synthesis of Monomeric 5-Formamidopyrimidine Analogues and Free Bases

The synthesis of monomeric this compound (Fapy) nucleosides and their free bases is a foundational aspect of studying their biological implications. A common route to N⁵-substituted Fapy-dGuo adducts involves the reaction of a suitably protected 2'-deoxyguanosine (B1662781) derivative with an alkylating agent. For instance, the synthesis of an N⁵-nitrogen mustard Fapy-dGuo (NM-Fapy-dGuo) phosphoramidite (B1245037) begins with O⁶-(2-trimethylsilylethyl)-dGuo, which is protected at the 5'-O and N² positions. acs.org This protected deoxyguanosine is then reacted with bis(2-chloroethyl)ethylamine, presumably forming a cationic N7-adduct. acs.org This intermediate is not isolated but is directly treated with methanolic sodium hydroxide (B78521), followed by neutralization, to induce the characteristic imidazole (B134444) ring-opening that yields the protected NM-Fapy-dGuo intermediate. acs.org

Similarly, the synthesis of N⁵-methyl-Fapy-dGuo (MeFapy-dGuo) has been achieved in four steps starting from 2'-deoxyguanosine. nih.gov Another approach to synthesizing the free base, 2-amino-4,6-dichloro-5-formamidopyrimidine, involves reacting 2,5-diamino-4,6-dihydroxypyrimidine (B34952) or its salt with a chlorinating agent and a formamide (B127407) derivative. google.com This multi-step process includes the initial reaction without a solvent, followed by hydrolysis and pH adjustment to yield the final product. google.com

The synthesis of monomeric Fapy-dA has also been accomplished, and studies have shown that it readily epimerizes at room temperature in a neutral buffer, with the β-anomer being slightly favored. acs.org The stability of these monomeric lesions is a significant consideration, as deglycosylation can occur under thermal stress. acs.org

Site-Specific Incorporation of Formamidopyrimidine Lesions into Oligonucleotides

The ability to place a Fapy lesion at a specific site within a DNA oligonucleotide is crucial for detailed biochemical and structural analyses. Phosphoramidite chemistry is the standard method for solid-phase DNA synthesis, and its adaptation for Fapy lesions has been a key focus of research. windows.netnih.gov

Phosphoramidite Chemistry Approaches

The phosphoramidite approach has been successfully used to incorporate N⁵-substituted Fapy-dGuo lesions, such as NM-Fapy-dGuo and Me-Fapy-dGuo, into oligonucleotides. acs.orgnih.govwindows.net This involves synthesizing the Fapy-modified nucleoside and then converting it into a phosphoramidite building block suitable for automated DNA synthesis. acs.orgnih.gov For example, a protected NM-Fapy-dGuo nucleoside was converted to its phosphoramidite by reacting it with 2-cyanoethyl-N,N,N',N'-tetraisopropyl-phosphorodiamidite in the presence of 1H-tetrazole. acs.org This phosphoramidite was then used in solid-phase synthesis to create oligonucleotides containing the NM-Fapy-dGuo lesion at a defined position. acs.orgwindows.net

A "reverse" phosphoramidite strategy has also been developed. nih.gov In this approach, the dimethoxytrityl (DMT) protecting group is placed on the 3'-hydroxyl, and the phosphoramidite is at the 5'-hydroxyl position. nih.gov This allows for oligonucleotide synthesis in the 5' to 3' direction, which cleverly avoids the deprotection of the 5'-hydroxyl group during the synthesis cycles, thus preventing the problematic isomerization to the pyranose form. nih.gov

Another innovative method involves the post-synthetic generation of Fapy-dG within an oligonucleotide. oup.com This strategy entails incorporating a precursor, a 5-nitropyrimidine (B80762) moiety, into the DNA strand using standard phosphoramidite chemistry. oup.comresearchgate.net After the oligonucleotide is synthesized and deprotected, the nitro group is reduced and then formylated to generate the Fapy-dG lesion in situ. researchgate.net

Challenges and Strategies for Preventing Isomerization during Synthesis (e.g., Dinucleotide Building Blocks, Protecting Groups)

A major hurdle in the synthesis of Fapy-containing oligonucleotides is the propensity of the Fapy nucleoside to isomerize. nih.govnih.gov When the 5'-hydroxyl group of a Fapy-dG furanoside is unprotected, it can rearrange to form a mixture of unnatural α- and β-pyranose anomers. acs.orgnih.govnih.gov This isomerization is a significant problem during standard solid-phase synthesis, which involves repeated removal of a 5'-acid-labile protecting group like DMT. acs.orgnih.gov

Several strategies have been devised to overcome this challenge:

Shortened Deprotection Cycles: For some N⁵-substituted Fapy lesions like MeFapy-dGuo and NM-Fapy-dGuo, it was found that shortening the acid deprotection time for the removal of the 5'-DMT group can minimize the rearrangement to the pyranose form. acs.orgnih.govnih.gov By carefully controlling the deprotection conditions, a higher yield of the desired furanose-containing oligonucleotide can be obtained. nih.gov

Dinucleotide Building Blocks: A highly effective strategy is the use of dinucleotide phosphoramidites. nih.govscispace.comacs.orgacs.org In this approach, the Fapy lesion is incorporated as the 3'-nucleotide of a dinucleotide unit. nih.govacs.org This masks the problematic 5'-hydroxyl of the Fapy nucleoside throughout the oligonucleotide synthesis, thereby preventing isomerization. scispace.comacs.org While this method successfully avoids the formation of the pyranose isomer, a drawback is the need to synthesize four different dinucleotide phosphoramidites for each Fapy lesion to accommodate all possible sequence contexts. researchgate.netnih.gov

Electron-Withdrawing Protecting Groups: The use of a strong electron-withdrawing group, such as a 5-nitro substituent on the pyrimidine (B1678525) ring, can prevent isomerization to the pyranose form when the 5'-hydroxyl group is exposed. nih.gov This strategy has been used in both the reverse phosphoramidite approach and in the synthesis of dinucleotide building blocks. nih.gov

Reverse Phosphoramidites: As mentioned earlier, synthesizing the oligonucleotide in the 5' to 3' direction using a reverse phosphoramidite building block avoids the exposure of the 5'-hydroxyl group, thus preventing isomerization. nih.govscispace.com

These strategies are summarized in the table below:

| Strategy | Description | Advantages | Disadvantages |

| Shortened Deprotection | Reducing the time of acid treatment to remove the 5'-DMT group. acs.orgnih.gov | Simple to implement with existing protocols. | May not completely prevent isomerization; optimization is required. acs.org |

| Dinucleotide Phosphoramidites | Incorporating the Fapy lesion as part of a pre-formed dinucleotide building block. nih.govacs.orgacs.org | Effectively prevents pyranose formation. scispace.com | Requires synthesis of multiple (typically 4) dinucleotide phosphoramidites for sequence versatility. nih.gov |

| Reverse Phosphoramidites | Using a phosphoramidite at the 5'-position and synthesizing the oligonucleotide in the 5' to 3' direction. nih.govscispace.com | Avoids exposure of the 5'-hydroxyl, preventing isomerization; a single phosphoramidite can be used for any sequence. nih.gov | Requires the synthesis of appropriate reverse phosphoramidites for the standard nucleotides. acs.org |

| Post-Synthetic Modification | Incorporating a stable precursor (e.g., 5-nitropyrimidine) and converting it to the Fapy lesion after oligonucleotide synthesis. oup.comresearchgate.net | Overcomes the instability of the Fapy lesion during synthesis. | Adds extra steps to the overall process; requires careful monitoring of the conversion. researchgate.net |

Synthesis of Stable Isotope-Labeled Analogues for Analytical Applications

Stable isotope-labeled analogues of Fapy lesions are invaluable internal standards for accurate quantification in biological samples using mass spectrometry. researchgate.netnih.govsymeres.com The synthesis of these labeled compounds often involves incorporating isotopes like ¹⁵N or ¹³C. symeres.comacs.org

One approach involved synthesizing cis- and trans-AFB₁-FapyGua-¹⁵N₅ and AFB₁-N⁷-Gua-¹⁵N₅ from a partial double-stranded oligodeoxynucleotide that contained a ¹⁵N₅-labeled guanine (B1146940). researchgate.netnih.gov Previously, these labeled standards were prepared by reacting AFB₁-exo-8,9-epoxide with uniformly ¹⁵N₅-labeled DNA isolated from algae grown in a ¹⁵N-rich environment. nih.gov Another example is the synthesis of [2,5,6-¹⁵N₃]2,6-diamino-4-hydroxy-5-formamidopyrimidine, which was achieved starting from [2,5,6-¹⁵N₃]4-hydroxy-2,5,6-triaminopyrimidine. researchgate.net These labeled compounds are essential for isotope-dilution mass spectrometry, which provides high accuracy and sensitivity for the detection and quantification of DNA adducts. researchgate.netnih.gov

Synthesis of Non-Hydrolyzable Analogues and Structural Mimics

To circumvent the inherent instability and isomerization issues of Fapy nucleosides, researchers have synthesized non-hydrolyzable analogues. scispace.comacs.org These structural mimics replace the labile N-glycosidic bond with a more stable carbon-carbon bond (C-nucleosides) or modify the deoxyribose ring (carbocyclic analogues), preventing both deglycosylation and furanose-pyranose isomerization. nih.govoup.com

The synthesis of a C-nucleoside analogue of Fapy-dA involved assembling the core structure through a Wittig reaction followed by recyclization. acs.org While these analogues are not perfect representations of the native lesion, they are extremely useful for certain biochemical and structural studies, such as X-ray crystallography, where the stability of the sample is paramount. oup.com For example, carbocyclic analogues of Fapy-dG have been used in crystallographic studies of DNA repair enzymes. oup.com The synthesis of these mimics provides valuable tools to probe the structural and functional consequences of Fapy lesions without the complications of their chemical lability. acs.orgjhu.edu

Structural Characteristics and Dynamics of 5 Formamidopyrimidine Lesions in Nucleic Acids

Conformational Flexibility and Ring-Opened Nature within DNA Duplexes

The 5-formamidopyrimidine lesion is the result of the cleavage of the imidazole (B134444) ring of a purine (B94841) base. nih.gov This fundamental change from a bicyclic purine to a ring-opened pyrimidine (B1678525) derivative introduces significant conformational flexibility at the site of damage. escholarship.org Unlike the relatively rigid purine ring, the formamide (B127407) group of the Fapy lesion has rotational freedom, which can affect its interaction with the surrounding nucleotides. escholarship.org

Molecular dynamics simulations have shown that despite the significant structural alteration, the damaged Fapy base largely remains stacked within the DNA double helix and can maintain hydrogen bonds with its cytosine partner. researchgate.net However, the lesion introduces a notable increase in local flexibility. aimspress.comresearchgate.net This increased flexibility is a key feature that distinguishes Fapy lesions from many other types of DNA damage. The formamide group itself can adopt a non-planar conformation and its orientation can be influenced by the neighboring bases in the sequence. researchgate.net This inherent flexibility suggests that the recognition of Fapy lesions by DNA repair enzymes may not rely on the damaged base being flipped out of the helix, but rather on the detection of these subtle alterations in the DNA's structure and flexibility. researchgate.net

Crystallographic studies have provided a detailed view of the conformational landscape of Fapy lesions. For instance, in the context of DNA polymerase β, the Fapy lesion demonstrates a remarkable ability to adapt its conformation to accommodate pairing with different incoming nucleotides. escholarship.org This adaptability is a direct consequence of the ring-opened structure and the rotational freedom of the formamide group. escholarship.org

Isomerization Phenomena of Formamidopyrimidine Nucleosides (α, β Anomers, Furanose-Pyranose Forms)

A distinctive characteristic of formamidopyrimidine nucleosides is their propensity to undergo facile isomerization. nih.govoup.com This isomerization can manifest in several ways, including the formation of α and β anomers at the C1' position of the deoxyribose sugar and the interconversion between the five-membered furanose and the six-membered pyranose ring forms of the sugar. nih.govresearchgate.nettaylorandfrancis.com

The anomeric equilibrium between the α and β forms is a dynamic process. nih.gov While the β-anomer is the naturally occurring configuration in DNA, the α-anomer can also exist. researchgate.net Recent biochemical studies suggest that the β-configuration of Fapy•dA and Fapy•dG is predominant within a DNA duplex. nih.govoup.com However, when promutagenically paired with adenine (B156593), Fapy•dG can exist as a mixture of both α and β anomers. nih.govacs.org The specific anomer present can have significant biological consequences, as studies have shown that the incorporation of dCMP opposite the β-anomer is significantly faster than opposite the α-anomer. nih.govacs.org

The isomerization between the furanose and pyranose forms of the deoxyribose sugar is particularly relevant for the free nucleoside or when the 5'-hydroxyl group is unprotected. researchgate.netacs.orgnih.gov This rearrangement is not possible within the continuous phosphodiester backbone of a DNA strand. researchgate.netnih.gov However, this isomerization presents a significant challenge during the chemical synthesis of oligonucleotides containing Fapy lesions, as exposure of the 5'-hydroxyl group can lead to the formation of the unnatural pyranose isomer. nih.govacs.orgnih.gov To circumvent this, specialized synthetic strategies, such as the use of dinucleotide phosphoramidites, have been developed. researchgate.netresearchgate.netscispace.com

The various isomeric forms of Fapy nucleosides can be separated and characterized using techniques like HPLC and two-dimensional NMR. nih.govwayne.edutandfonline.comtandfonline.com

Table 1: Isomerization Phenomena of Formamidopyrimidine Nucleosides

| Isomerization Type | Description | Relevance in DNA | Analytical Techniques |

|---|---|---|---|

| α/β Anomerization | Interconversion of the stereochemistry at the C1' of the deoxyribose. | Both anomers can exist, with the β-anomer being predominant in duplex DNA. The ratio can be influenced by the opposing base. nih.govoup.comnih.govacs.org | HPLC, NMR nih.govtandfonline.comtandfonline.com |

| Furanose-Pyranose Isomerization | Rearrangement of the deoxyribose sugar from a five-membered ring (furanose) to a six-membered ring (pyranose). | Occurs when the 5'-hydroxyl group is free; not possible within the DNA backbone. researchgate.netnih.gov | HPLC, 2D-NMR nih.govacs.orgwayne.edu |

| Rotamers | Different spatial arrangements arising from rotation around single bonds, such as the C5-N5 bond. researchgate.net | Can influence interactions with neighboring bases and repair enzymes. researchgate.net | 2D-NMR wayne.edu |

Influence of Formamidopyrimidine Lesions on DNA Duplex Stability and Local Conformation

The presence of a this compound lesion generally leads to a decrease in the thermal stability of the DNA duplex. nih.govacs.org The extent of this destabilization can be influenced by several factors, including the specific anomer of the lesion and the identity of the opposing base.

Studies have shown that the α-anomer of Fapy•dG is considerably more destabilizing to a DNA duplex than the β-anomer. nih.gov For example, one study reported a change in Gibbs free energy (ΔΔG) of -5.3 kcal/mol for the α-anomer compared to -1.5 kcal/mol for the β-anomer, relative to an undamaged G-C pair. nih.gov Even when the more stable β-anomer is present, a significant decrease in duplex stability is observed. nih.gov

The nature of the base opposite the Fapy lesion also plays a crucial role. While Fapy lesions decrease the melting temperature (TM) of duplexes when paired with their correct partner, duplexes containing a Fapy•dG-dA mispair have been observed to melt at a significantly higher temperature than those with a standard dG-dA mispair. acs.org In contrast, all duplexes containing Fapy•dA paired with any other base (dX) show a lower melting temperature compared to the corresponding duplexes with a normal dA-dX pair. acs.org

In the case of the aflatoxin B1-Fapy (AFB-FAPY) adduct, the β-anomer has been shown to thermally stabilize the DNA duplex, while the α-anomer is destabilizing. rcsb.orgacs.org The stabilization by the β-anomer is attributed to favorable stacking interactions of the bulky aflatoxin moiety. mdpi.com

Locally, the Fapy lesion induces perturbations in the DNA conformation. NMR studies of an AFB-α-FAPY adduct revealed significant changes in the backbone torsion angles (ε and ζ) and a disruption of the base stacking register. rcsb.org The deoxyribose of the damaged nucleotide can also shift its orientation. rcsb.org In some sequence contexts, a non-Watson-Crick hydrogen bond can form between the formyl group of the Fapy lesion and the exocyclic amine of the 3'-neighboring adenine, which can stabilize the local structure. rcsb.orgmdpi.com

Table 2: Impact of Fapy Lesions on DNA Duplex Stability (TM)

| Lesion Context | Effect on TM | Reference |

|---|---|---|

| α-Fapy•dG | Highly destabilizing | nih.gov |

| β-Fapy•dG | Destabilizing | nih.gov |

| Fapy•dG-dA mispair | More stable than dG-dA mispair | acs.org |

| Fapy•dA-dX | Less stable than dA-dX | acs.org |

| AFB-β-FAPY | Stabilizing | rcsb.orgacs.org |

Structural Dynamics Studies of Lesion-Containing DNA

The dynamic nature of Fapy lesions within the DNA duplex has been investigated using a variety of biophysical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations. These studies provide insights into the conformational landscape and the motions that occur at the site of the lesion.

NMR studies have provided high-resolution structural information on Fapy-containing DNA. rcsb.org For example, the structure of an AFB-α-FAPY adduct in a DNA duplex was solved using NMR-derived distance and torsion angle restraints. rcsb.orgacs.org These studies revealed that the bulky AFB moiety intercalates on the 5' face of the pyrimidine ring of the damaged nucleotide, leading to significant structural distortions. rcsb.org Two-dimensional NMR experiments have also been crucial in differentiating between the furanose and pyranose forms of Fapy nucleosides and in characterizing the different rotamers. wayne.edu

High-field NMR studies of DNA duplexes containing clustered lesions, including a Fapy lesion, have shown that these clusters induce a higher local flexibility without affecting the global DNA conformation. aimspress.com This suggests that the altered processing of such clustered lesions by repair enzymes is not driven by large-scale conformational changes in the DNA, but rather by more subtle local effects. aimspress.com

Crystallographic studies have captured "snapshots" of Fapy•dG in duplex DNA and when being processed by DNA polymerases. nih.govacs.org These structures show that the lesion can adopt different anomeric forms depending on the opposing nucleotide. nih.govacs.org Soaking experiments with sodium cyanoborohydride have trapped the ring-opened Fapy•dG, demonstrating that the dynamic processes of ring opening and epimerization can occur even within a crystal lattice. nih.govacs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fapy•dA (4,6-diamino-5-formamidopyrimidine deoxyadenosine) |

| Fapy•dG (2,6-diamino-4-hydroxy-5-formamidopyrimidine deoxyguanosine) |

| Aflatoxin B1-Fapy (AFB-FAPY) |

| Deoxycytidine monophosphate (dCMP) |

| Adenine |

| Cytosine |

| Guanine (B1146940) |

| Thymine (B56734) |

| Sodium cyanoborohydride |

Biological Impact of 5 Formamidopyrimidine Lesions on Dna Processes

Impact on DNA Replication Fidelity and Mutagenesis

The persistence of Fapy lesions during DNA replication is a significant source of genomic instability. These adducts can be bypassed by various DNA polymerases, but this process is often error-prone, leading to the introduction of mutations.

Fapy lesions present a challenge to the DNA replication machinery. While high-fidelity replicative polymerases can be strongly blocked by these adducts, specialized translesion synthesis (TLS) polymerases are capable of bypassing them, albeit with reduced accuracy. researchgate.net

In vitro studies have demonstrated that DNA polymerases can misincorporate incorrect nucleotides opposite Fapy-dG. For instance, Escherichia coli DNA polymerase I (Klenow fragment) and Sulfolobus solfataricus P2 DNA polymerase IV (Dpo4) have been shown to incorporate adenine (B156593) (Ade), guanine (B1146940) (Gua), and thymine (B56734) (Thy) opposite a methyl-Fapy-dG (MeFapy-dG) lesion, in addition to the correct cytosine (Cyt). nih.govnih.govescholarship.org However, the extension of the nascent strand is most efficient after the correct insertion of cytosine. nih.gov Eukaryotic polymerases, including human polymerases η (hPol η) and κ (hPol κ), also exhibit error-prone bypass, with misincorporation events accounting for 8–29% of the total extension products, depending on the polymerase and the local DNA sequence. researchgate.net

The specific nucleotide misincorporation is influenced by the sequence context surrounding the lesion. For example, translesion synthesis of a template with a 5'-T-(MeFapy-dG)-T-3' sequence resulted in the misincorporation of adenine opposite the lesion, whereas a 5'-T-(MeFapy-dG)-G-3' sequence led primarily to error-free bypass. nih.govescholarship.org

Table 1: DNA Polymerase Bypass and Misincorporation Opposite Fapy-dG Lesions

| DNA Polymerase | Organism/Type | Misincorporated Nucleotides (Opposite Fapy-dG) | Reference |

|---|---|---|---|

| Klenow Fragment (exo-) | E. coli | Adenine, Guanine, Thymine | nih.gov |

| Dpo4 | Sulfolobus solfataricus | Adenine, Guanine, Thymine | nih.gov |

| hPol η | Human (Translesion) | Adenine, Guanine, Thymine | researchgate.net |

The primary mutagenic outcome of the Fapy-dG lesion is the G:C to T:A transversion. acs.orgnih.gov This occurs when DNA polymerase preferentially incorporates an adenine opposite the damaged guanine base. Studies using shuttle vectors in mammalian cells have shown that Fapy-dG is highly mutagenic, inducing targeted Fapy G→T transversions. acs.org The frequency of these mutations is significantly influenced by the local sequence context. In one study, the mutation frequency of Fapy-dG was approximately 30% in a 5'-TGT sequence context, but only about 8% in a 5'-TGA context. acs.orgnih.gov

In contrast, the corresponding adenine lesion, Fapy-dA, is only weakly mutagenic. acs.org When mutations do occur, they are typically targeted A→C transversions. acs.org A derivative of Fapy-dG resulting from the food contaminant acrylamide, known as GA-FAPy-dG, has been shown to induce G:C > A:T transitions as its most abundant mutation. oup.com

Table 2: Mutagenic Signature of 5-Formamidopyrimidine Lesions

| Lesion | Primary Mutation Type | Mutation Frequency (in COS-7 cells) | Sequence Context Dependence | Reference |

|---|---|---|---|---|

| Fapy-dG | G:C to T:A Transversion | ~30% | High (e.g., higher in 5'-TGT vs. 5'-TGA) | acs.org |

The mutagenic potential of Fapy lesions observed in vitro is directly correlated with their effects within living cells. Studies conducted in simian kidney (COS-7) cells have unequivocally demonstrated that Fapy-dG is mutagenic in a mammalian cellular environment. acs.orgnih.gov Importantly, these studies revealed that Fapy-dG induces G→T substitutions at a higher frequency than 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a canonical and extensively studied oxidative DNA lesion. mdpi.comresearchgate.netacs.org This finding underscores the significant threat that Fapy-dG poses to genomic stability, suggesting it may be a more potent mutagen than 8-oxo-dG in some contexts. mdpi.comresearchgate.net The formation of Fapy lesions from endogenous reactive oxygen species means they are constantly generated within cells, contributing to the spontaneous mutation load that can lead to carcinogenesis. wikipedia.org

Effects on DNA Transcription and Other Nucleic Acid-Dependent Processes

Fapy lesions not only threaten the genome during replication but also interfere with the process of transcription, where the DNA sequence is read to produce RNA. The presence of a Fapy-dG adduct in the DNA template can impede the progression of RNA polymerase II (Pol II), the enzyme responsible for transcribing protein-coding genes. nih.govacs.org

In vitro transcription assays show that the Fapy-dG lesion hinders runoff transcription by Pol II. nih.govacs.org While the polymerase can bypass the lesion, the process is inefficient and error-prone, leading to transcriptional mutagenesis. Pol II is capable of misincorporating adenosine (B11128) triphosphate (ATP) opposite Fapy-dG, resulting in a G-to-U mutation in the nascent RNA transcript. nih.govacs.org The efficiency of this misincorporation is significant, as the subsequent extension of the Fapy-dG:A mispair occurs with comparable efficiency to the correct Fapy-dG:C pair. nih.gov This indicates a reduction in the fidelity of Pol II at the site of the lesion. nih.gov

Studies with T7 RNA polymerase have also shown that transcriptional bypass of Fapy-dG is hindered compared to an undamaged guanine. escholarship.org This bypass can produce point mutations and single-nucleotide deletions in the resulting RNA. researchgate.netescholarship.org For example, error-prone bypass of a Fapy-dG:dC base pair was found to account for approximately 9% of transcripts. researchgate.netescholarship.org Similarly, the bulky aflatoxin B1-Fapy dG adduct is known to be a strong block to transcription. oup.comnih.gov The significant frequency of these transcriptional errors suggests that Fapy lesions could contribute to pathological cellular states through the production of aberrant proteins, a mechanism distinct from permanent genomic mutations. escholarship.org

Interactions with DNA-Binding Proteins and Enzymes

The cellular response to Fapy lesions involves their recognition and processing by various DNA-binding proteins, most notably DNA repair enzymes. These lesions are primarily targeted by the base excision repair (BER) pathway. researchgate.net

The key enzyme responsible for initiating the repair of Fapy lesions in many organisms is formamidopyrimidine-DNA glycosylase (Fpg), also known as MutM in E. coli. researchgate.netnih.gov Fpg recognizes and binds to Fapy-dG and Fapy-dA within the DNA duplex and excises the damaged base by cleaving the N-glycosidic bond. nih.gov This action creates an apurinic/apyrimidinic (AP) site, which is further processed by other BER enzymes to restore the correct DNA sequence. Numerous prokaryotic and eukaryotic DNA glycosylases exhibit high specificity for removing Fapy lesions, highlighting the biological importance of repairing this type of damage. researchgate.net

In some contexts, such as with bulky Fapy adducts like the one formed by aflatoxin B1, the nucleotide excision repair (NER) pathway is involved. mdpi.comoup.com Specifically, the transcription-coupled NER (TC-NER) sub-pathway appears to be the major route for repairing these lesions in human cells. oup.com This process is triggered when the bulky lesion blocks the elongating RNA polymerase II complex, leading to the recruitment of TC-NER factors such as CSA, CSB, and UVSSA to the site of damage. mdpi.comoup.com

Enzymatic Repair Pathways for 5 Formamidopyrimidine Lesions

Base Excision Repair (BER) Pathway as the Primary Mechanism

The primary cellular defense against 5-formamidopyrimidine (Fapy) lesions in DNA is the base excision repair (BER) pathway. oup.comresearchgate.netnih.gov This highly conserved mechanism is responsible for correcting DNA damage that arises from oxidation, deamination, and alkylation, which typically cause minimal distortion to the DNA helix. nih.gov Fapy lesions, such as 2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy-G) and 4,6-diamino-5-formamidopyrimidine (B1223167) (Fapy-A), are significant products of oxidative DNA damage, formed at rates comparable to the well-studied 8-oxo-7,8-dihydroguanine (8-oxoG). oup.comnih.govnist.gov

The BER process is initiated by a specialized class of enzymes called DNA glycosylases. nih.govoup.com These enzymes recognize the damaged base and cleave the N-glycosidic bond that links the base to the sugar-phosphate backbone, thereby excising the lesion and creating an apurinic/apyrimidinic (AP) site. oup.comexcedr.com The repair process is then completed by a series of downstream enzymes that process the AP site, fill the resulting gap, and ligate the DNA strand. nih.govportlandpress.commdpi.com

The importance of the BER pathway in repairing Fapy lesions is underscored by studies on mice lacking key DNA glycosylases. These animals show a significant accumulation of Fapy-G and Fapy-A in their DNA, highlighting the critical role of BER in maintaining genomic integrity. nih.govnist.gov The repair of these lesions occurs in both nuclear and mitochondrial extracts, indicating that the BER pathway is active in both cellular compartments. nih.govnist.gov

The BER pathway can be broadly categorized into two sub-pathways: short-patch BER, which replaces a single nucleotide, and long-patch BER, which synthesizes a stretch of 2-8 nucleotides. portlandpress.commdpi.com The choice of sub-pathway depends on the specific type of DNA glycosylase that initiates the repair and the nature of the resulting DNA ends. nih.govmdpi.com

Mechanistic Insights into Glycosylase Activity (e.g., Schiff Base Intermediate Formation, AP Lyase Activity)

The catalytic mechanism of bifunctional DNA glycosylases like Fpg involves several key steps. Most glycosylases employ a "base-flipping" mechanism, where the damaged base is rotated out of the DNA helix and into the enzyme's active site. excedr.com

For Fpg, the catalytic process involves the formation of a Schiff base intermediate . acs.org This occurs between the N-terminal proline residue of the enzyme and the deoxyribose of the damaged nucleotide. acs.org This covalent enzyme-DNA complex facilitates the cleavage of the N-glycosidic bond to release the damaged base. acs.org

Following base removal, the AP lyase activity of the enzyme comes into play. Fpg catalyzes both β-elimination and subsequent δ-elimination reactions. neb.comoup.com The β-elimination cleaves the phosphodiester bond 3' to the newly formed AP site, while the δ-elimination cleaves the 5' phosphodiester bond. neb.comuniprot.orgoup.com This dual cleavage results in the removal of the baseless sugar-phosphate residue and leaves a single-nucleotide gap in the DNA, flanked by 3' and 5' phosphates. neb.comuniprot.orgmybiosource.com This gapped DNA is then a substrate for subsequent repair enzymes to complete the BER pathway.

Enzymatic Excision Kinetics and Substrate Specificity

Kinetic studies have provided valuable insights into the efficiency and substrate preferences of the DNA glycosylases involved in Fapy lesion repair.

The E. coli Fpg protein demonstrates efficient excision of Fapy-G and Fapy-A. oup.com However, the rate of release of these modified purines can vary depending on the specific DNA substrate. oup.com For Fpg, the excision of Fapy-dG opposite dC is significantly more efficient than when it is mispaired with dA. acs.org

In the case of human NEIL1, the excision of an NM-Fapy-dG adduct follows a bi-component exponential function, suggesting that two different conformations of the adduct are recognized with different efficiencies. vanderbilt.edu The major, more rapidly repaired form is presumed to be the β-anomer. vanderbilt.edu

Studies on E. coli Endonuclease III and Endonuclease VIII have shown that they excise Fapy-dA more rapidly than Fapy-dG. nih.gov Furthermore, their activity is influenced by the base opposite the lesion, with a preference for purines over pyrimidines. nih.gov

The following table summarizes some of the reported kinetic parameters for the excision of Fapy lesions by different glycosylases.

| Enzyme | Substrate | KM (nM) | kcat (min-1) | Notes |

| Fpg (E. coli) | Fapy-dG opposite dC | 2.0 | 0.14 | ~17-fold more efficient than when opposite dA. acs.org |

| NEIL1 (human) | NM-Fapy-dG (major form) | - | ~13.0 | Excision rate is significantly higher than for other lesions like 5-hydroxycytosine. vanderbilt.edu |

| NEIL1 (human) | NM-Fapy-dG (minor form) | - | ~0.4 | Slower rate likely reflects the conversion of the α-anomer to the β-anomer. vanderbilt.edu |

| Endo VIII (E. coli) | Fapy-dA | - | - | More efficient than Endo III. nih.gov |

| Endo VIII (E. coli) | Fapy-dG | - | - | Less efficient than for Fapy-dA. nih.gov |

Redundant and Overlapping Repair Pathways for Oxidized Purines

The integrity of the genome is constantly challenged by DNA damage, necessitating robust and often redundant repair mechanisms. nih.govoup.com Cells have evolved multiple DNA repair pathways with overlapping specificities to manage a wide array of DNA lesions, including oxidized purines like this compound. nih.govresearchgate.net The primary defense against such damage is the Base Excision Repair (BER) pathway, which is initiated by a family of enzymes known as DNA glycosylases. oup.comresearchgate.net The existence of several distinct DNA glycosylases that can recognize and remove formamidopyrimidine lesions highlights the critical importance of repairing this type of damage. nih.govresearchgate.net

The repair of formamidopyrimidine lesions, such as 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua) and 4,6-diamino-5-formamidopyrimidine (FapyAde), is not dependent on a single enzyme. Instead, a cohort of glycosylases demonstrates activity towards these lesions, ensuring efficient removal. nih.gov Studies in mice have shown that while 8-oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme for excising FapyGua, and Endonuclease III-like 1 (NTH1) is the major glycosylase for FapyAde, other enzymes contribute to this process. nih.govnist.gov

One significant example of this overlap is the activity of Nei-like (NEIL) DNA glycosylases. NEIL1, in particular, has been identified as a key player that can remove both FapyGua and FapyAde. researchgate.netnih.gov Research indicates that NEIL1 provides a crucial backup system, especially in mitochondria, and can compensate for the absence of OGG1 and NTH1. nih.govnist.gov Furthermore, NEIL1 and NEIL3 have been shown to process N5-substituted formamidopyrimidine adducts, which can be formed by agents like the hepatocarcinogen aflatoxin B1 and nitrogen mustards, demonstrating a broad protective role against various forms of Fapy lesions. nih.gov

In prokaryotes such as Escherichia coli, a similar redundancy is observed. The formamidopyrimidine-DNA glycosylase (Fpg), also known as MutM, is the principal enzyme for repairing oxidized purines like FapyGua. oup.comwikipedia.org However, research has revealed that other enzymes, typically associated with pyrimidine (B1678525) lesion repair, can also act on formamidopyrimidine nucleosides. nih.govoup.com Specifically, Endonuclease III (Nth) and Endonuclease VIII (Nei) have been shown to excise FapyAde and FapyGua, although their efficiency is dependent on the opposing base and this is not considered a primary repair route in E. coli. nih.govoup.com This cross-reactivity underscores the overlapping substrate recognition among different classes of DNA glycosylases.

This redundancy is a critical biological failsafe. Mouse models lacking both OGG1 and NTH1 showed significantly elevated levels of FapyGua and FapyAde in their DNA, confirming the central role of these enzymes. nih.govnist.gov However, residual repair activity was still detected, particularly in liver mitochondria, which was attributed to NEIL1. nih.govnist.gov The overlapping functions of these glycosylases ensure that the cell can mount a comprehensive defense against the mutagenic effects of oxidized purines. nih.gov Should the primary BER pathway be compromised, other systems like Nucleotide Excision Repair (NER) may also contribute to clearing oxidative DNA damage, further illustrating the layered nature of DNA repair. mdpi.comaging-us.com

Research Findings on Overlapping Repair Glycosylases for Formamidopyrimidines

| Enzyme | Primary Substrates | Overlapping/Redundant Substrates | Organism/System Studied | Key Findings | Citations |

| OGG1 | 8-oxoG, FapyGua | --- | Mammalian cells | Major DNA glycosylase for the removal of FapyGua. | researchgate.netnih.govnist.gov |

| NTH1 | Oxidized pyrimidines, FapyAde | FapyGua | Mammalian cells | Major DNA glycosylase for the removal of FapyAde; also shows activity on FapyGua. | nih.govnist.govmdpi.com |

| NEIL1 | Oxidized pyrimidines and purines | FapyGua, FapyAde, N5-alkyl-Fapy-dG | Mammalian cells | Acts as a backup for OGG1 and NTH1, particularly in mitochondria. Repairs various Fapy adducts. | researchgate.netnih.govnist.govnih.gov |

| NEIL3 | Oxidized purines in single-stranded DNA | NM-Fapy-dG | Mammalian cells | Excises nitrogen mustard-induced Fapy-dG from single-stranded DNA. | nih.gov |

| Fpg (MutM) | 8-oxoG, FapyGua, FapyAde | --- | E. coli | Primary enzyme for recognizing and removing a wide range of oxidized purines. | oup.comwikipedia.orgneb.com |

| Endonuclease III (Nth) | Oxidized pyrimidines | FapyAde, FapyGua | E. coli | Can excise formamidopyrimidines, but not considered a major repair pathway for these lesions. | nih.govoup.com |

| Endonuclease VIII (Nei) | Oxidized pyrimidines | FapyAde, FapyGua | E. coli | More efficient than Endonuclease III at excising Fapy lesions, but still not a primary repair enzyme for them. | nih.govoup.com |

Advanced Analytical Methods for Detection and Quantification of 5 Formamidopyrimidine Lesions

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become an indispensable tool for the analysis of DNA damage. researchgate.net Its high sensitivity and specificity allow for the identification and quantification of a wide array of DNA lesions, including formamidopyrimidines. researchgate.netportlandpress.com

Gas chromatography-mass spectrometry (GC/MS) coupled with isotope dilution is a robust and widely used method for the accurate measurement of Fapy lesions, such as 4,6-diamino-5-formamidopyrimidine (B1223167) (FapyAde) and 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua), in both in vitro and in vivo samples. researchgate.netnih.gov This technique offers excellent sensitivity and selectivity, enabling the positive identification and precise quantification of these DNA modifications. researchgate.netnih.gov

The methodology involves the acidic hydrolysis of DNA to release the damaged bases, followed by derivatization to make them volatile for GC analysis. nih.gov Stable isotope-labeled analogues of FapyAde and FapyGua serve as internal standards, which are added to the DNA sample before hydrolysis. researchgate.netnih.gov This isotope dilution approach corrects for any sample loss during the preparation and analysis, ensuring high accuracy. nih.govnist.gov The use of capillary columns in GC enhances the separation of the derivatized bases before they enter the mass spectrometer for detection. researchgate.netnih.gov

The sensitivity of the GC/MS method can reach the femtomole level, allowing for the detection of very low levels of DNA damage. researchgate.net For instance, the limit of quantification (LOQ) for FapyAde and FapyGua has been reported to be as low as 0.26 fmol and 0.59 fmol, respectively. researchgate.net

Table 1: Key Features of GC/MS with Isotope Dilution for Fapy Lesion Analysis

| Feature | Description | Reference |

| Principle | Separation of volatile derivatives by GC, followed by mass analysis. Isotope-labeled internal standards are used for quantification. | researchgate.netnih.gov |

| Sample Prep | DNA hydrolysis (typically acidic), derivatization (e.g., silylation). | nih.gov |

| Advantages | High sensitivity, high selectivity, accurate quantification. | researchgate.netnih.gov |

| Disadvantages | Potential for artifactual oxidation during derivatization, instability of some lesions under harsh hydrolysis conditions. | psu.edunih.govenghusen.dk |

| Sensitivity | Can detect lesions at the femtomole level. | researchgate.net |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the quantification of Fapy lesions. nih.govacs.org This method involves the separation of DNA components by high-performance liquid chromatography (HPLC) followed by detection using tandem mass spectrometry. nih.govacs.org A key advantage of LC-MS/MS is that it often analyzes the modified nucleosides, which avoids the harsh acidic hydrolysis step required for GC/MS that can degrade certain lesions. psu.edu

In this approach, DNA is typically digested enzymatically into nucleosides. researchgate.net The resulting mixture is then separated by HPLC, and the specific Fapy-containing nucleosides are detected and quantified by MS/MS. nih.govacs.org Isotope dilution is also employed in LC-MS/MS to ensure accurate quantification by adding stable isotope-labeled nucleoside standards to the sample. nih.gov The high specificity of this method is achieved through multiple-reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.govacs.org

LC-MS/MS has been successfully used to measure a variety of oxidatively induced DNA lesions, including FapyAde and FapyGua, in both isolated and cellular DNA. nih.govacs.orgtandfonline.com

Several methodological factors must be carefully controlled to ensure the accurate measurement of Fapy lesions and to avoid artifacts.

Hydrolysis Conditions: The choice of DNA hydrolysis method is critical. Hot formic acid, a commonly used agent, has been shown to cause complete decomposition of FapyGua and FapyAde. psu.eduenghusen.dkcapes.gov.br Milder hydrolyzing agents, such as hydrogen fluoride (B91410) in pyridine (B92270) (HF/Pyr) or 88% formic acid, are more suitable for the quantitative release of these lesions. psu.edu However, even with milder acids, some degradation can occur. researchgate.net Enzymatic digestion to nucleosides is an alternative that avoids harsh acidic conditions but requires careful optimization to ensure complete digestion. researchgate.net

Derivatization: For GC/MS analysis, the derivatization step, typically silylation, is necessary to make the bases volatile. nih.gov However, this step can introduce artifacts. Spurious oxidation of normal bases, particularly guanine (B1146940), can occur during silylation, leading to an overestimation of oxidized lesions. psu.edunih.gov Performing the derivatization at lower temperatures (e.g., 23°C instead of 140°C) and under an inert atmosphere can significantly reduce this artifactual oxidation. nih.gov The addition of reducing agents like ethanethiol (B150549) to the derivatization mixture can also help prevent this unwanted oxidation. scispace.com

Spurious Oxidation Prevention: Artifactual oxidation can also occur during DNA extraction and sample handling. enghusen.dknist.gov Phenol-based extraction methods, for example, have been shown to artificially increase the levels of 8-hydroxyguanine (B145757) and other lesions, including FapyGua and FapyAde. nist.gov Using high-salt extraction methods can minimize this artifactual damage. nist.gov It is also crucial to minimize the exposure of samples to air and to use antioxidants where appropriate. nih.govscispace.com

Chromatographic Techniques for Separation and Characterization

Besides mass spectrometry, other chromatographic techniques are valuable for the separation and characterization of Fapy lesions.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC): HPLC-EC is a sensitive method for detecting electroactive compounds, including FapyGua. psu.educapes.gov.br After separation by HPLC, the eluting compounds pass through an electrochemical detector, which measures the current generated by their oxidation or reduction. This method has been used to measure 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo) and can also be applied to FapyGua. psu.educapes.gov.br However, its application is limited to compounds that are electrochemically active.

Thin-Layer Chromatography (TLC): Thin-layer chromatography is a simpler chromatographic technique that can be used for the separation of DNA bases. bnmv.ac.in While not as sensitive or quantitative as HPLC or GC/MS, it can be a useful tool for qualitative analysis and for monitoring the progress of reactions. bnmv.ac.ingoogle.com In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (the mobile phase) moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the two phases. bnmv.ac.in

Fluorescence-Based Detection and Imaging of Lesions in DNA

Fluorescence-based methods offer a powerful approach for the detection and imaging of DNA lesions in real-time and within cells. acs.orgresearchgate.net These techniques often rely on the development of specific fluorescent probes that change their emission properties upon interaction with a DNA lesion or a DNA repair enzyme. acs.orgresearchgate.net

For instance, fluorogenic probes have been designed that "switch on" their fluorescence upon the enzymatic removal of a damaged base. researchgate.netoup.com Some probes utilize a damaged base itself, like 8-oxoguanine, as a fluorescence quencher. researchgate.net When a DNA glycosylase, such as formamidopyrimidine-DNA glycosylase (Fpg), excises the damaged base, the fluorophore is released from the quenching effect, resulting in a significant increase in fluorescence. researchgate.net

Chemoselective labeling is another strategy, where a fluorogenic reagent reacts specifically with the lesion of interest. For example, 5-formylpyrimidines can be labeled through aldol-type condensation reactions with certain reagents to produce highly fluorescent products. nih.gov This allows for the direct detection and imaging of these modifications in DNA and RNA. nih.gov These fluorescence-based assays are valuable for studying the kinetics of DNA repair enzymes and for high-throughput screening of inhibitors. acs.orgnih.gov

Theoretical and Computational Investigations of 5 Formamidopyrimidine

Quantum Chemical Studies on Formation Pathways and Reaction Energetics

Quantum chemical calculations, particularly using density functional theory (DFT), have been instrumental in elucidating the complex reaction pathways leading to the formation of Fapy lesions. wayne.edunih.gov These studies often focus on the transformation of an 8-hydroxyguanine (B145757) radical (8-OH-Gua•), a primary product of guanine (B1146940) oxidation, into FapyG. wayne.edunih.gov

Research has mapped out several potential energy surfaces for this transformation, identifying key intermediates and transition states. nih.gov Calculations using the B3LYP density functional theory and a polarizable continuum model (PCM) to simulate a solvent environment have revealed at least four distinct pathways. wayne.edunih.gov All proposed pathways commence with the 8-hydroxyguanine radical. wayne.edu

Pathway 1: This route involves the reduction of the 8-OH-Gua• to a hemiaminal intermediate. This intermediate can then undergo imidazole (B134444) ring-opening to yield either FapyG or its isomer, 2,5-diamino-4-hydroxy-6-formamidopyrimidine (2,5-FAPyG). The initial reduction step is endothermic, with a significant forward barrier, while the subsequent ring-opening is exothermic. wayne.edu

Pathway 2: This pathway begins with a water-assisted proton transfer from the hydroxyl group of the 8-OH-Gua•, forming an 8-oxyguanine radical. Subsequent ring-opening and reduction can lead to either FapyG or 2,5-FAPyG. wayne.edunih.gov Energetic analyses suggest this is the most favorable pathway. wayne.edunih.gov

Pathway 3 & 4: These pathways proceed through the ring-opening of the 8-OH-Gua• to create a formimidic acid radical. This radical can either be reduced and then tautomerize to FapyG (Pathway 3) or tautomerize to a FapyG radical before being reduced (Pathway 4). wayne.edunih.gov

Energetic comparisons indicate that Pathway 2 is slightly lower in energy than Pathway 4, which is, in turn, more favorable than Pathways 1 and 3. nih.gov The calculations also show that while the 2,5-FAPyG isomer can be formed, it is thermodynamically less stable than the FapyG adduct. wayne.edunih.gov

| Reaction Step | Pathway | Description | Estimated Energy Change (kcal/mol) |

|---|---|---|---|

| Reduction of 8-OH-Gua• | 1 | Formation of hemiaminal intermediate | +11.3 (Endothermic) |

| Forward Barrier for Reduction | 1 | Energy barrier for hemiaminal formation | +13.0 |

| Ring Opening to FapyG | 1 | Formation of FapyG from hemiaminal | -14.6 (Exothermic) |

| Ring Opening to 2,5-FAPyG | 1 | Formation of 2,5-FAPyG from hemiaminal | -3.5 (Exothermic) |

| Overall Energetics | 2 | Lowest energy pathway via 8-oxyG radical | Most Favorable |

Molecular Dynamics Simulations of Formamidopyrimidine-Containing DNA

Molecular dynamics (MD) simulations are a powerful tool for investigating how a Fapy lesion affects the structure, dynamics, and stability of a DNA double helix. nih.gov These simulations model the movement of atoms over time, providing a dynamic picture of the DNA duplex.

Further simulations investigating DNA duplexes containing formamidopyrimidine adducts derived from aflatoxin B1 have provided quantitative relationships between the lesion's structure and the duplex's stability. mdpi.com These studies highlight how different anomers (α and β) of the Fapy adduct can have markedly different effects on DNA properties. mdpi.com For example, the thermal stability (melting temperature, Tm) of the DNA duplex is significantly altered depending on the adduct, with the β-anomer conferring higher stability than both the undamaged DNA and the α-anomer. mdpi.com This has been attributed to differences in stacking interactions. mdpi.com

| DNA Species | Helical Rise (Å) | Thermal Stability (Tm) | Key Observation |

|---|---|---|---|

| Undamaged (Gua) | 3.0 | Reference | Normal B-DNA conformation |

| α-anomer Fapy Adduct | 5.3 | Lowered (ΔTm ~ -14 K vs Gua) | Significant structural disorder |

| β-anomer Fapy Adduct | 4.2 | Increased (ΔTm ~ +13 K vs Gua) | Enhanced stability, likely from favorable stacking |

These findings suggest that DNA repair enzymes likely recognize the Fapy lesion not by identifying a grossly distorted or flipped-out base, but by detecting more subtle alterations in the local DNA structure, flexibility, and energetics. nih.gov

Computational Modeling of Enzyme-Substrate Interactions

Computational modeling and MD simulations have been crucial for understanding how DNA repair enzymes, such as formamidopyrimidine-DNA glycosylase (Fpg), recognize and bind to Fapy lesions. nih.govnih.gov These models provide atomic-level detail of the interactions within the enzyme's active site. nih.gov

Simulations of Escherichia coli Fpg have been used to interpret substrate discrimination. nih.gov The enzyme efficiently excises FapyG and 4,6-diamino-5-formamidopyrimidine (B1223167) (FapyA) but is very poor at removing the structurally similar 8-oxo-7,8-dihydroadenine (8-oxoA). nih.gov Modeling studies have identified specific amino acid residues that play a critical role in this recognition process. Key interactions include:

Methionine-73 (Met-73): This residue is important for recognizing the oxidized imidazole ring portion of the substrate. nih.gov

Lysine-217 (Lys-217): Also plays a key role in recognizing the damaged base. nih.gov

Watson-Crick Edge: The interactions along the Watson-Crick face of the damaged base are crucial for its optimal positioning within the active site. nih.gov

The flexibility of the opened imidazole ring in FapyA and FapyG is thought to facilitate their effective binding and excision. nih.gov Conversely, the rigidity of the closed imidazole ring in 8-oxoA may contribute to the enzyme's inability to process it efficiently. nih.gov

Simulations of Fpg from Lactococcus lactis have further explored the dynamics of the enzyme-DNA complex. nih.gov These models revealed that residues such as Arginine-109 (Arg109) and Phenylalanine-111 (Phe111), which the enzyme inserts into the DNA helix to stabilize a kinked conformation, tend to withdraw when a non-preferred substrate is present. nih.gov This indicates that the enzyme's ability to maintain a specific DNA distortion is coupled to its recognition of the correct substrate. Unexpectedly, these simulations also identified a highly conserved region far from the active site, near the linker joining the two domains of Fpg, that showed significant dynamic differences between preferred and non-preferred substrates, suggesting its role in substrate discrimination. nih.gov

| Enzyme/Organism | Residue | Proposed Role in Interaction |

|---|---|---|

| Fpg (E. coli) | Met-73 | Recognition of the oxidized imidazole ring |

| Fpg (E. coli) | Lys-217 | Recognition of the damaged base |

| Fpg (L. lactis) | Arg-109 | Stabilization of kinked DNA conformation; withdraws from non-preferred substrates |

| Fpg (L. lactis) | Phe-111 | Stabilization of kinked DNA conformation; withdraws from non-preferred substrates |

Future Directions and Emerging Research Areas

Investigation of Novel Formamidopyrimidine Derivatives and Their Biological Effects

The study of N⁵-substituted formamidopyrimidine (N⁵-R-FAPy) lesions, which are ring-opened DNA adducts, is a burgeoning field. nih.gov These lesions arise from the alkylation of the N7 position of guanine (B1146940) and adenine (B156593), a process that destabilizes the purine's imidazole (B134444) ring and leads to its opening. nih.govresearchgate.net While the formation of these adducts occurs at a lower frequency than depurination under physiological conditions, their persistence in cells and mutagenic potential underscore their biological significance. nih.gov

A prime example of their impact is the role of N⁵-AFB1-FAPy adducts, induced by Aflatoxin B1, in hepatocarcinogenesis. nih.gov However, the biological consequences of other N⁵-R-FAPy adducts resulting from different DNA modifying agents remain largely unexplored. nih.govresearchgate.net The synthesis of these complex N⁵-R-FAPy nucleosides and their incorporation into DNA strands is challenging due to their structural complexity and tendency to isomerize. nih.gov

Recent research has focused on developing synthetic strategies to create these novel derivatives. For instance, methods for the site-specific synthesis of oligonucleotides containing an N⁵-nitrogen mustard Fapy-dGuo have been developed using the phosphoramidite (B1245037) approach. nih.govacs.org This allows for detailed in vitro and in-cell studies on the replication and repair of these specific lesions. nih.govacs.org The development of such synthetic methodologies is crucial for elucidating the structure-activity relationships of various N⁵-R-FAPy adducts and their broader biological effects. nih.gov

Future investigations will likely expand to a wider range of N⁵-substituted FAPy derivatives, exploring how different alkylating agents contribute to their formation and subsequent biological outcomes. researchgate.net Understanding the full spectrum of these derivatives and their effects on DNA replication, transcription, and repair is essential for a comprehensive view of their role in mutagenesis and carcinogenesis. mdpi.com

Development of Advanced Methodologies for Detection and Repair Pathway Elucidation

Advancements in analytical techniques are pivotal for the accurate detection and quantification of formamidopyrimidine lesions and for unraveling their repair mechanisms. While various methods exist, many face challenges such as lack of sensitivity or the potential for artifact formation. researchgate.net

Detection Methodologies:

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantifying these lesions in damaged DNA. nih.gov Other techniques like gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography with electrochemical detection (HPLC-EC), and immunoassays are also employed. researchgate.netbwise.kr A promising recent development is the formamidopyrimidine glycosylase (Fpg)-based fluorimetric detection of alkaline DNA unwinding (FADU) method. researchgate.net This automated assay offers a sensitive way to detect oxidative DNA lesions recognized by Fpg. researchgate.net

Elucidation of Repair Pathways:

The primary mechanism for repairing formamidopyrimidines is the base excision repair (BER) pathway. researchgate.netoup.com This process is initiated by DNA glycosylases that recognize and excise the damaged base. researchgate.netoup.com Several prokaryotic and eukaryotic DNA glycosylases, such as Fpg in E. coli and its human homolog OGG1, exhibit high specificity for FapyGua. researchgate.netresearchgate.netnih.gov NEIL1 is another key enzyme that efficiently removes both FapyGua and FapyAde. researchgate.netescholarship.org

To study these repair pathways in detail, researchers utilize excision repair assays. nih.gov These methods can identify the specific enzymes involved, measure the rate of repair, and pinpoint the exact location of the damage at the nucleotide level. nih.gov For instance, by incubating a DNA duplex containing a specific FAPy lesion with a particular DNA glycosylase, the excision of the lesion can be monitored and quantified. nih.gov The development of plasmid-based reporter assays further allows for the comparative analysis of repair efficiency by different enzymes within human cells. escholarship.org

Future research will likely focus on refining these detection methods to improve sensitivity and throughput, enabling large-scale screening and more accurate risk assessment. researchgate.netbwise.kr Furthermore, developing more sophisticated in vitro and in-cell systems will be crucial for dissecting the intricate interplay of various repair proteins in the recognition and removal of different FAPy lesions. escholarship.orgnih.gov

Understanding the Role of Formamidopyrimidine Lesions in Broader Genomic Stability Contexts

Formamidopyrimidine lesions, arising from oxidative stress and alkylating agents, pose a significant threat to genomic stability. mdpi.comnih.gov When the imidazole ring of a purine (B94841) opens to form a FAPy lesion, it can disrupt normal DNA replication and transcription, leading to mutations and potentially contributing to the development of diseases like cancer. researchgate.netmdpi.com The persistence of these lesions in cellular DNA is a key factor in their mutagenic potential. researchgate.net

The impact of FAPy lesions on genomic stability is multifaceted:

Mutagenesis: FAPy lesions are known to be miscoding. researchgate.net DNA polymerases can bypass these lesions, but often insert an incorrect base opposite them, leading to point mutations. researchgate.net In mammalian cells, the mutagenicity of FapyGua has been reported to be even greater than that of 8-oxo-7,8-dihydroguanine (8-oxoG), a well-known mutagenic oxidative DNA lesion. nih.govresearchgate.net

Replication Blockage: The structural distortion caused by a FAPy lesion can stall the DNA replication machinery, which can lead to more complex genomic rearrangements if not properly resolved. nih.gov

Cellular Response: The accumulation of FAPy lesions triggers the base excision repair (BER) pathway, a crucial defense mechanism for maintaining genomic integrity. researchgate.netescholarship.org The efficiency of this repair process is a critical determinant of whether a cell can successfully overcome the damage or succumb to its mutagenic consequences.

Mice lacking the genes for specific DNA glycosylases that repair FAPy lesions have been shown to accumulate these damages in various organs and, in some cases, develop pathological conditions, including cancer. researchgate.net This highlights the critical role of FAPy repair in preventing genomic instability and its associated diseases.

Exploration of Interactions with Epigenetic Modifications (e.g., Methylation)

The interplay between DNA damage and epigenetic modifications, such as DNA methylation, is an emerging and complex area of research. While direct evidence for the interaction between 5-formamidopyrimidine lesions and DNA methylation is still being established, the broader context of how DNA damage and epigenetic regulation influence each other provides a framework for future investigation.